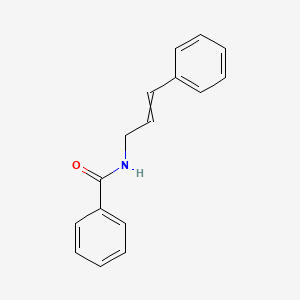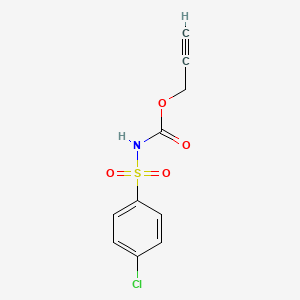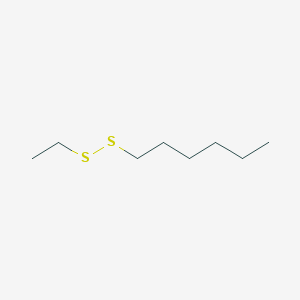![molecular formula C27H22N2 B14494982 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline CAS No. 63019-59-0](/img/structure/B14494982.png)
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C27H22N2. This compound is part of the acridine family, known for its diverse applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are particularly noted for their photophysical and photochemical properties, making them valuable in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves several steps. One common method starts with the Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline, yielding an intermediate compound. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to form 6,9-dichloro-2-methoxyacridine. The final step involves reacting this compound with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to produce the desired product .
Analyse Des Réactions Chimiques
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted acridine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its photophysical properties. In biology, it serves as a phototrigger for drug delivery systems, enabling controlled release of therapeutic agents. In medicine, acridine derivatives, including 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline, are explored for their anticancer properties. They exhibit high cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment .
Mécanisme D'action
The mechanism of action of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves intercalation into DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. The compound also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components. These combined effects contribute to its cytotoxic activity against cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline include other acridine derivatives such as acriflavine, proflavine, and quinacrine. These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, acriflavine and proflavine are well-known antibacterial agents, while quinacrine is used as an antimalarial drug. The unique combination of photophysical properties and cytotoxic activity makes this compound particularly valuable in photodynamic therapy and drug delivery systems .
Propriétés
Numéro CAS |
63019-59-0 |
|---|---|
Formule moléculaire |
C27H22N2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-24-23-9-5-6-10-25(23)28-26-18-14-20-7-3-4-8-22(20)27(24)26/h3-18H,1-2H3/b17-13- |
Clé InChI |
RGDUWGJRJSZSLI-LGMDPLHJSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



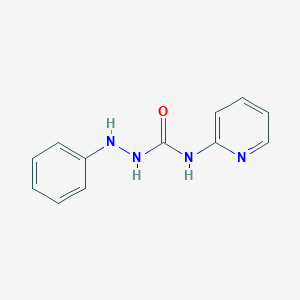
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
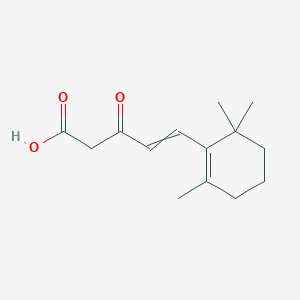

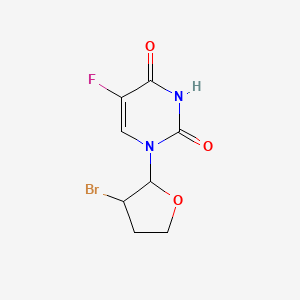


![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
